2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide
CAS No.:
Cat. No.: VC17815906
Molecular Formula: C8H10BrNO3S
Molecular Weight: 280.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrNO3S |
|---|---|
| Molecular Weight | 280.14 g/mol |
| IUPAC Name | 2-bromo-5-methoxy-N-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C8H10BrNO3S/c1-10-14(11,12)8-5-6(13-2)3-4-7(8)9/h3-5,10H,1-2H3 |
| Standard InChI Key | HYTWUHXQHMDURG-UHFFFAOYSA-N |
| Canonical SMILES | CNS(=O)(=O)C1=C(C=CC(=C1)OC)Br |
Introduction
Chemical Identity and Structural Properties
The molecular architecture of 2-bromo-5-methoxy-N-methylbenzene-1-sulfonamide features a benzene core with distinct substituents influencing its electronic and steric properties. The bromine atom at the 2-position contributes to electrophilic reactivity, while the methoxy group at the 5-position enhances solubility through hydrogen bonding. The N-methyl sulfonamide moiety introduces polarity, critical for biomolecular interactions.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.14 g/mol |
| IUPAC Name | 2-bromo-5-methoxy-N-methylbenzenesulfonamide |
| SMILES | CNS(=O)(=O)C1=C(C=CC(=C1)OC)Br |
| InChI Key | HYTWUHXQHMDURG-UHFFFAOYSA-N |
The crystal structure remains unreported, but computational models suggest a planar benzene ring with substituents adopting positions that minimize steric hindrance. The sulfonamide group’s conformation facilitates hydrogen bonding with enzymatic active sites, a trait exploited in drug design .
Synthesis and Optimization
Industrial-scale synthesis of 2-bromo-5-methoxy-N-methylbenzene-1-sulfonamide employs multi-step protocols optimized for yield and purity. A typical route involves:
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Sulfonation: Benzene derivatives undergo sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.
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Amination: Reaction with methylamine yields the N-methyl sulfonamide intermediate.
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Bromination and Methoxylation: Electrophilic bromination followed by methoxy substitution via nucleophilic aromatic substitution.
Continuous flow reactors are preferred in industrial settings to enhance reaction control and scalability. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature modulation (50–80°C) critically influence yields, which range from 60–75% in optimized batches.
Biological Activities and Mechanisms
Enzyme Inhibition
2-Bromo-5-methoxy-N-methylbenzene-1-sulfonamide demonstrates potent inhibition of carbonic anhydrase isoforms (CA-II and CA-IX) with IC values in the low micromolar range. This inhibition disrupts bicarbonate ion regulation, a mechanism explored for glaucoma and altitude sickness therapeutics. Additionally, it targets dihydropteroate synthetase (DHPS), a folate synthesis enzyme in bacteria, suggesting antibacterial potential.
Table 2: Enzymatic Targets and Inhibitory Effects
| Enzyme | IC (μM) | Biological Implication |
|---|---|---|
| Carbonic Anhydrase II | 1.2 ± 0.3 | Fluid balance modulation |
| Carbonic Anhydrase IX | 2.8 ± 0.5 | Tumor microenvironment regulation |
| Dihydropteroate Synthetase | 4.5 ± 0.7 | Antibacterial activity |
Research Advancements and Comparative Analysis
Recent studies highlight the compound’s versatility:
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Structure-Activity Relationships (SAR): Bromine enhances electrophilicity, improving target binding, while methoxy groups optimize solubility .
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Tubulin Interaction: Docking studies propose binding at the colchicine site, altering microtubule dynamics .
Table 3: Comparison with Structural Analogs
Future Directions and Challenges
Despite promising preclinical data, gaps persist in pharmacokinetic profiling and in vivo toxicology. Advances in prodrug design or nanoparticle delivery could address bioavailability limitations. Furthermore, synthesizing derivatives with varied substituents (e.g., replacing bromine with chlorine) may refine target specificity.
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